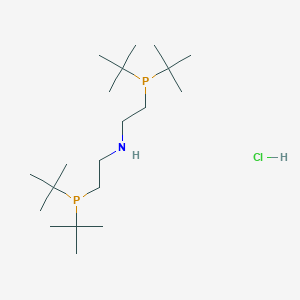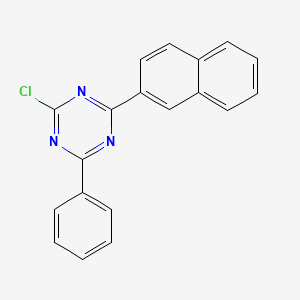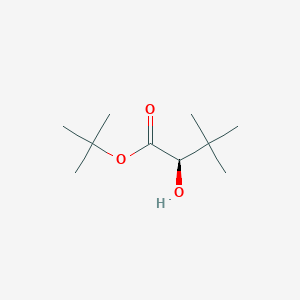![molecular formula C7H7ClN2 B6591251 7-Chloro-1H,2H,3H-pyrrolo[2,3-C]pyridine CAS No. 1338219-65-0](/img/structure/B6591251.png)
7-Chloro-1H,2H,3H-pyrrolo[2,3-C]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“7-Chloro-1H,2H,3H-pyrrolo[2,3-C]pyridine” is a chemical compound with the CAS Number: 1338219-65-0 . It has a molecular weight of 154.6 . The IUPAC name for this compound is 7-chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine .
Synthesis Analysis
The synthesis of pyrrolo[2,3-b]pyridine derivatives has been reported in various studies . For instance, the introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a large increase in JAK3 inhibitory activity .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H7ClN2/c8-7-6-5(1-3-9-6)2-4-10-7/h2,4,9H,1,3H2 . This indicates the presence of 7 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms in the molecule .Chemical Reactions Analysis
Pyrrolo[2,3-b]pyridine derivatives have shown potent activities against various targets . For example, a series of 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent activities against FGFR1, 2, and 3 .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 154.6 .Wissenschaftliche Forschungsanwendungen
Synthesis of Derivatives and Building Blocks
- Building Blocks for Synthesis : The compound is used as a versatile building block in the synthesis of various derivatives. For instance, 6-Chloro-4-nitro- and 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine allow for the synthesis of 4-substituted 7-azaindole derivatives through nucleophilic displacement, which is significant in chemical synthesis (Figueroa‐Pérez et al., 2006).
- Synthesis of Arylmethyl Derivatives : Arylmethyl derivatives of pyrrolopyridine, such as 7-Arylmethyl-1H-pyrrolo[3,4-c]pyridine-1,3-(2H)-diones, are synthesized using this compound. These derivatives have potential applications in various chemical processes (Wang et al., 1998).
Biological and Medicinal Chemistry
- c-Met Inhibitors in Cancer Research : Derivatives of 1H-pyrrolo[2,3-b]pyridine, related to 7-Chloro-1H-pyrrolo[2,3-C]pyridine, are studied as c-Met inhibitors. These compounds have shown potential in cancer treatment, highlighting their importance in medicinal chemistry (Liu et al., 2016).
- Fungicidal Activity : Some derivatives of 7-azaindole, which can be synthesized from compounds like 7-Chloro-1H-pyrrolo[2,3-C]pyridine, exhibit fungicidal activity. This is particularly significant in agricultural chemistry and the development of new fungicides (Minakata et al., 1997).
Material Science and Electronics
- Semiconducting Materials : Nitrogen-embedded small molecules synthesized from derivatives of 7-Chloro-1H-pyrrolo[2,3-C]pyridine are studied for their optical, electrochemical, and carrier transport properties. These findings are relevant in the development of electronic materials (Zhou et al., 2019).
Chemical Properties and Reactivity
- Reactivity and Transformation : The compound's derivatives undergo various chemical reactions, leading to the formation of new heterocyclic systems. This is important for understanding the chemical properties and potential applications of these compounds (Azimov et al., 1982).
Wirkmechanismus
Target of Action
Similar compounds such as pyrrolopyrazine derivatives have been reported to inhibit protein kinases , suggesting that 7-Chloro-1H,2H,3H-pyrrolo[2,3-C]pyridine might also interact with similar targets.
Mode of Action
Based on the structural similarity to pyrrolopyrazine derivatives, it can be hypothesized that this compound might interact with its targets (possibly protein kinases) and inhibit their activity .
Biochemical Pathways
If we consider the potential inhibition of protein kinases, this could affect a wide range of cellular processes, including cell growth, differentiation, and apoptosis .
Result of Action
If we consider the potential inhibition of protein kinases, this could result in altered cell growth, differentiation, and apoptosis .
Safety and Hazards
Zukünftige Richtungen
The future directions for the research and development of “7-Chloro-1H,2H,3H-pyrrolo[2,3-C]pyridine” and its derivatives could involve further exploration of their therapeutic potential. For instance, they could be further investigated for their potential in treating immune diseases such as organ transplantation , or in cancer therapy by targeting FGFRs .
Biochemische Analyse
Biochemical Properties
7-Chloro-1H,2H,3H-pyrrolo[2,3-C]pyridine has been found to have potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) . These receptors play an essential role in various types of tumors, making this compound a potential candidate for cancer therapy .
Cellular Effects
In vitro studies have shown that this compound can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It also significantly inhibits the migration and invasion of these cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with FGFRs . Upon binding to these receptors, it can inhibit their activity, thereby disrupting downstream signaling pathways such as RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Eigenschaften
IUPAC Name |
7-chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2/c8-7-6-5(1-3-9-6)2-4-10-7/h2,4,9H,1,3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHRHVLBSXBIIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CN=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6-Difluoro-4,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B6591181.png)
![2,5-Bis[2-[2-(2-methoxyethoxy)ethoxy]ethyl]-1,4-dithiophen-2-ylpyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B6591188.png)
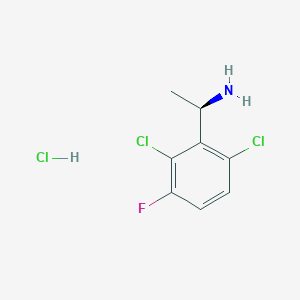

![(1-Ethyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B6591202.png)
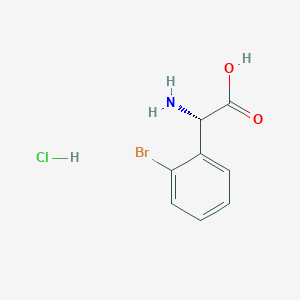
![(S)-4-Hydroxy-2,6-bis(2,4,6-triisopropylphenyl)dinaphtho-[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-sulfide](/img/structure/B6591213.png)

![2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]piperidine](/img/structure/B6591223.png)
